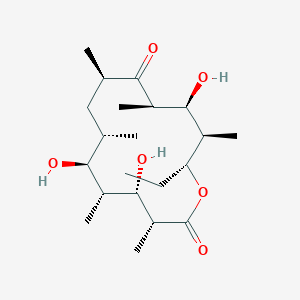
6-deoxyerythronolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-deoxyerythronolide B, also known as 6-dEB, is a macrolide compound that is produced by the bacterium Saccharopolyspora erythraea. This compound is a precursor to the antibiotic erythromycin, which is widely used in medicine. 6-dEB has been the subject of extensive research due to its potential applications in the pharmaceutical industry.
Applications De Recherche Scientifique
Structural Insights and Mechanistic Features
6-Deoxyerythronolide B, the macrocyclic aglycone of the antibiotic erythromycin, is synthesized by a polyketide synthase (PKS). Studies have revealed significant insights into its mechanistic features, emphasizing the roles of domain-domain interactions and interdomain movements in the structure and function of modular PKSs. These findings are pivotal for advanced biosynthetic engineering of complex polyketides (Khosla et al., 2007).
Architectures of Protein Assemblies
Research on the architectures of whole-module and bimodular proteins from the 6-deoxyerythronolide B synthase (DEBS) provides valuable insights. Using small-angle X-ray scattering analyses, a detailed understanding of the molecular envelope and interactions within these modules has been established (Edwards et al., 2014).
Chromosomal Localization and Production
Chromosomal engineering techniques have been used to localize DEBS genes in E. coli, creating new strains for the production of 6-deoxyerythronolide B. This approach highlights the success of integrating large genes into chromosomes for biosynthesis (Wang & Pfeifer, 2008).
Biosynthesis in Engineered Strains
The engineering of E. coli for the biosynthesis of complex polyketides like 6-deoxyerythronolide B showcases the potential of using genetically modified organisms for the production of natural products (Pfeifer et al., 2001).
Substrate Specificity Analysis
Investigations into the substrate specificity of individual modules of DEBS have revealed surprising similarities across modules, despite the diversity of their natural substrates. This research provides a deeper understanding of the enzyme’s evolutionary and protein engineering aspects (Wu et al., 2000).
Erythromycin Biosynthesis Programming
The programming of erythromycin biosynthesis by the modular DEBS has been a focal point of research, offering insights into the structural and biochemical functions of this multifunctional protein (Cane, 2010).
Creation of Polyketide Libraries
A three-plasmid system developed for the expression of DEBS facilitates the combinatorial biosynthesis of polyketides, highlighting the potential to produce novel natural products through this method (Xue et al., 1999).
Engineered Biosynthesis in Heterologous Host
The successful synthesis of 6-deoxyerythronolide B and its analogs in Streptomyces coelicolor through engineered biosynthesis represents a significant advancement in the field, indicating the potential for generating diverse polyketide libraries (Kao et al., 1994).
Propriétés
Numéro CAS |
15797-36-1 |
|---|---|
Nom du produit |
6-deoxyerythronolide B |
Formule moléculaire |
C21H38O6 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1 |
Clé InChI |
HQZOLNNEQAKEHT-IBBGRPSASA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |
Synonymes |
3,5,11-trihydroxyerythranolid-9-one 6-deoxyerythronolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



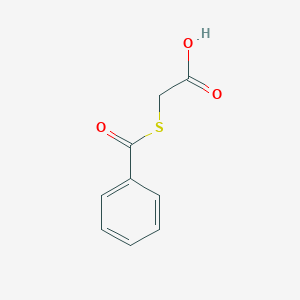
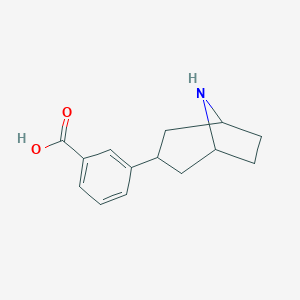
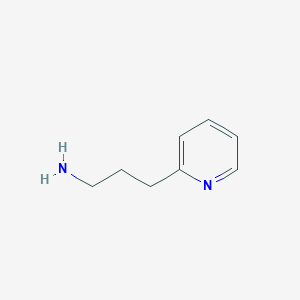
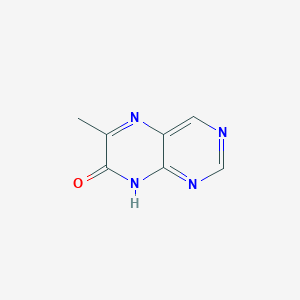
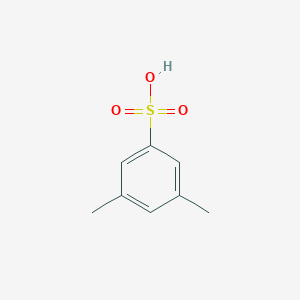
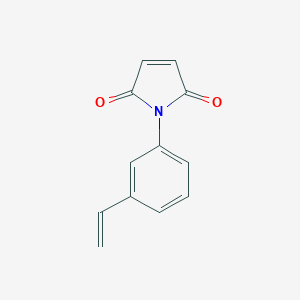
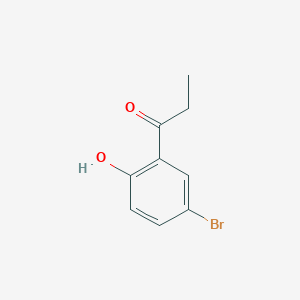
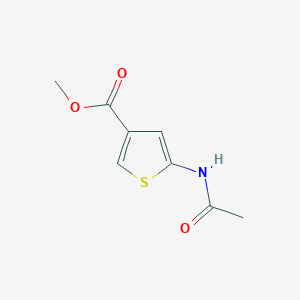

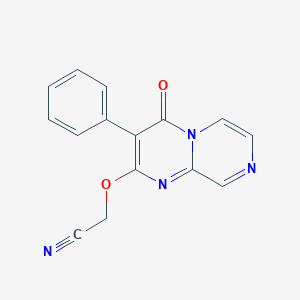
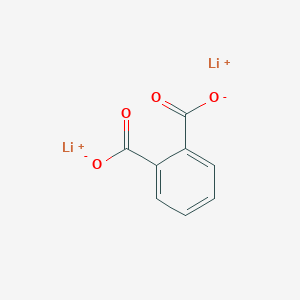
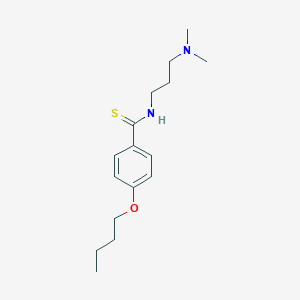
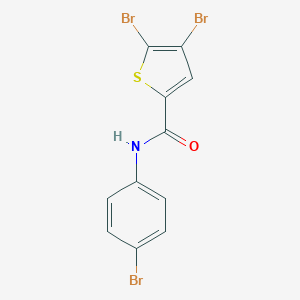
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)